2-Pyridinecarbonitrile, 5,6-diamino-
Description
Contextualization within Advanced Pyridine (B92270) Chemistry
Pyridine and its derivatives are fundamental scaffolds in organic chemistry, renowned for their presence in a vast array of natural products, pharmaceuticals, and functional materials. chemicalbook.comsolubilityofthings.com Within this broad family, pyridinecarbonitriles, characterized by a cyano group (-C≡N) attached to the pyridine ring, represent a particularly reactive and versatile class of compounds. The cyano group serves as a valuable synthetic handle, readily participating in a variety of chemical transformations. thieme-connect.de
The introduction of two amino groups onto the pyridinecarbonitrile framework, as seen in 2-Pyridinecarbonitrile, 5,6-diamino- (also known as 5,6-Diaminonicotinonitrile or 5-Cyano-2,3-diaminopyridine), further enhances its chemical reactivity and synthetic potential. The presence of vicinal diamines (amino groups on adjacent carbon atoms) opens up a plethora of possibilities for the construction of fused heterocyclic rings, a key strategy in the development of novel bioactive molecules and functional materials.
Strategic Importance and Research Frontiers of 2-Pyridinecarbonitrile, 5,6-diamino-
The strategic importance of 2-Pyridinecarbonitrile, 5,6-diamino- lies in its role as a key building block for the synthesis of more complex and often biologically active heterocyclic systems. The ortho-diamine functionality is a classic precursor for the formation of five- and six-membered rings, leading to the generation of diverse molecular architectures.
A significant research frontier for this compound is its application in the synthesis of pteridines . Pteridines, which feature a fused pyrimidine (B1678525) and pyrazine (B50134) ring system, are of immense biological importance. For instance, they form the core of essential cofactors like biopterin (B10759762) and folic acid. The condensation of a 1,2-dicarbonyl compound with a 5,6-diaminopyrimidine is a well-established method for pteridine (B1203161) synthesis, and 2-Pyridinecarbonitrile, 5,6-diamino- serves as a valuable synthon in this context.
Another major area of research involves the use of this compound to synthesize imidazopyridines . Imidazopyridines are a class of fused heterocycles that exhibit a wide range of pharmacological activities, including anxiolytic, hypnotic, and antimicrobial properties. chemicalbook.com The reaction of the vicinal diamine moiety with various reagents can lead to the formation of the imidazole (B134444) ring fused to the pyridine core.
The general reactivity of cyanopyridines also allows for further functionalization, making them versatile intermediates in the synthesis of a wide range of substituted pyridine products. solubilityofthings.com
Evolution of Research Themes Pertaining to 2-Pyridinecarbonitrile, 5,6-diamino-
The research interest in pyridinecarbonitriles has evolved over time. Initially, the focus was on fundamental synthesis and reactivity studies. thieme-connect.de The development of efficient methods for the preparation of cyanopyridines, such as direct cyanation of pyridine derivatives, has been a significant area of investigation. thieme-connect.de
With a deeper understanding of their chemical behavior, the research focus has shifted towards leveraging these compounds as building blocks for more complex and functional molecules. The exploration of functionalized diaminopyridines, such as 2-Pyridinecarbonitrile, 5,6-diamino-, reflects this trend. Current research often centers on the development of novel synthetic methodologies that are efficient, selective, and environmentally benign.
Furthermore, the application of these compounds in medicinal chemistry and materials science is a dominant and growing theme. For example, the synthesis of 2,5-diamino and 2,5-dianilinomethyl pyridine derivatives as potential CXCR4 antagonists highlights the therapeutic potential of such scaffolds. nih.gov The investigation of pyridine-based ligands for the formation of metal complexes with interesting electronic and catalytic properties is another active area of research. elsevierpure.com
Structure
3D Structure
Properties
IUPAC Name |
5,6-diaminopyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-3-4-1-2-5(8)6(9)10-4/h1-2H,8H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGRYBBNOBLWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297665 | |
| Record name | 5,6-Diamino-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101297665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
516481-68-8 | |
| Record name | 5,6-Diamino-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516481-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Diamino-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101297665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Pyridinecarbonitrile, 5,6 Diamino
Advanced Multicomponent Reaction Strategies for Pyridinecarbonitrile Systems
Multicomponent reactions (MCRs) have become a cornerstone in modern organic synthesis, valued for their efficiency, procedural simplicity, and high atom economy. researchgate.netbohrium.com These one-pot reactions allow for the construction of complex molecules from simple starting materials in a single step, which is particularly advantageous for creating functionalized pyridine (B92270) rings. bohrium.comacsgcipr.org
The advancement of MCRs for pyridine synthesis is closely linked to the development of novel catalysts that can operate under mild conditions with high selectivity. numberanalytics.com Transition metal catalysts, particularly those based on palladium, are widely used for cross-coupling reactions to build substituted pyridines. numberanalytics.com In recent years, magnetically recoverable nanocatalysts have gained attention for their efficiency and ease of recycling. For instance, catalysts like CoFe₂O₄@SiO₂–SO₃H and Fe₃O₄-supported Schiff-base copper(II) complexes have been successfully employed in the multicomponent synthesis of various pyridine derivatives under solvent-free or mild conditions. rsc.org
The choice of catalyst can also direct the reaction pathway. A systematic study on the MCR synthesis of pyridine-3,5-dicarbonitriles using aldehydes, malononitrile, and thiols revealed different mechanistic routes depending on the base catalyst used. acs.org An amine base, such as piperidine, primarily promotes a pathway involving a Knoevenagel adduct intermediate. acs.org In contrast, an ionic base like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) facilitates a mechanism where aerobic oxygen acts as the primary oxidant for the final aromatization step. acs.org
Table 1: Catalysts in Multicomponent Pyridine Synthesis
| Catalyst Type | Example(s) | Application | Source(s) |
|---|---|---|---|
| Transition Metal | Palladium complexes, CuI | Cross-coupling reactions, Tandem cyclizations | numberanalytics.comresearchgate.net |
| Magnetic Nanocatalyst | CoFe₂O₄@SiO₂–SO₃H | Synthesis of polysubstituted pyridines | rsc.org |
| Base Catalyst | Piperidine, Tetrabutylammonium hydroxide (TBAH) | MCR for pyridine-3,5-dicarbonitriles | acs.org |
| Solid Acid | HZSM-5 Zeolite | Catalytic vapor phase pyridine synthesis | researchgate.net |
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds. nih.gov MCRs are inherently green due to their high atom economy and reduction of waste from intermediate purification steps. bohrium.comacsgcipr.org A significant advancement is the development of solvent-free reaction conditions. For example, 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives have been synthesized under fusion conditions without any solvent or catalyst. researchgate.net
The use of environmentally benign solvents and recyclable catalysts is another key aspect of green pyridine synthesis. Reactions conducted in water or water-ethanol mixtures reduce reliance on volatile organic solvents. nih.gov Furthermore, techniques such as microwave irradiation can enhance reaction rates, reduce synthesis time, and improve yields, making processes more energy-efficient. acsgcipr.org The application of magnetically recoverable catalysts also contributes to sustainability by allowing for easy separation and reuse of the catalyst over multiple cycles. rsc.org
Functional Group Interconversions and Derivatization Routes
The presence of vicinal amino groups at the C5 and C6 positions, along with a nitrile group at the C2 position, makes 2-Pyridinecarbonitrile, 5,6-diamino- a highly reactive precursor for building fused heterocyclic systems.
The interplay between the amine and nitrile groups is crucial in cyclization reactions. The amino groups can act as nucleophiles, attacking the electrophilic carbon of the nitrile group, either intramolecularly or with an external reagent, to form new rings. researchgate.net The nitrile group can also function as a key component in [3+2] annulation reactions with reagents like arylhydrazides to yield fused triazole systems. acs.org
A common strategy for synthesizing diaminopyridines involves the displacement of halogen atoms from a dihalopyridine precursor. The Buchwald-Hartwig amination reaction, often assisted by microwave irradiation, provides a facile method for the selective C-N cross-coupling of dihalopyridines. researchgate.net This allows for the sequential introduction of different amine groups. For example, one halogen can be selectively substituted with an aryl or alkylamine, leaving the second halogen available for a subsequent substitution or a different cross-coupling reaction, such as a Suzuki-Miyaura reaction. researchgate.net Another approach involves the reaction of fluoropyridines with lithium amides to achieve amination without a transition-metal catalyst. researchgate.net Alternatively, diaminopyridines can be prepared via the reduction of the corresponding nitropyridines, such as the hydrogenation of 4-amino-3-nitropyridine (B158700) to yield 3,4-diaminopyridine (B372788). chemicalbook.com
The strategic positioning of the two amino groups and the nitrile group in 2-Pyridinecarbonitrile, 5,6-diamino- facilitates the construction of fused polycyclic heteroaromatic systems through condensation and cyclization reactions. These reactions are fundamental for creating novel molecular architectures.
A highly probable transformation for a 5,6-diaminopyridine structure involves condensation with 1,2-dicarbonyl compounds or their equivalents to form pyrazino[2,3-b]pyridine derivatives. Similarly, reaction with reagents containing a one-carbon unit, such as formic acid or orthoformates, can lead to the formation of a fused imidazole (B134444) ring, yielding imidazo[4,5-b]pyridines.
The reaction of adjacent amino groups with other reagents is a well-established route to fused systems. For example, tandem reactions of a substituted cyanopyridine with hydrazine (B178648) can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. researchgate.net Another key reaction involves the cyclization of diaminopyridine precursors with various reagents to form pyrido[2,3-d]pyrimidines, which are of significant biological interest. researchgate.net The nitrile group itself is a prime site for cyclization; for example, heteroaryl carbonitriles can undergo microwave-assisted [3+2] annulation with arylhydrazides to chemoselectively afford fused 1,2,4-triazole (B32235) rings. acs.org
Table 2: Examples of Cyclization Reactions for Pyridinecarbonitrile Derivatives
| Reactant(s) | Resulting Heterocycle | Reaction Type | Source(s) |
|---|---|---|---|
| Heteroaryl Carbonitrile, Arylhydrazide | 1,2,4-Triazole | [3+2] Annulation | acs.org |
| 2-Chloro-3-cyanopyridine, Hydrazine | Pyrazolo[3,4-b]pyridine | Tandem Cyclization | researchgate.net |
| Cyanoimino-dihydropyridinone, Amines | Pyrido[2,3-d]pyrimidine | Nucleophilic Attack / Cyclization | researchgate.net |
| Chromeno[2,3-b]pyridines | Benzo[b]chromeno[4,3,2-de] numberanalytics.comresearchgate.netnaphthyridine | Intramolecular Oxidative Cyclization | nih.gov |
Regioselectivity and Stereochemical Control in 2-Pyridinecarbonitrile, 5,6-diamino- Synthesis
Following a comprehensive review of publicly available scientific literature and chemical databases, no specific synthetic methods for the compound 2-Pyridinecarbonitrile, 5,6-diamino- have been reported. Consequently, a discussion on the regioselectivity and stereochemical control in its synthesis cannot be constructed based on existing research findings.
The provided search results yielded information on the synthesis of various related but distinct pyridine derivatives, including:
Diaminopyridines: Methods for the preparation of 2,3-diaminopyridine (B105623), 2,6-diaminopyridine (B39239), and 3,4-diaminopyridine have been documented. For instance, 2,3-diaminopyridine can be synthesized through the reduction of 2-amino-3-nitropyridine. orgsyn.org The synthesis of 2,6-diaminopyridines can be achieved by reacting 3-hydroxyglutaronitrile with an ammonia (B1221849) donor. google.com
Cyanopyridines: Direct cyanation of the pyridine ring is a known transformation. thieme-connect.de For example, 3,4-diaminopyridine-2,5-dicarbonitrile has been synthesized from 2,5-dibromo-3,4-diaminopyridine using copper cyanide. mdpi.com
Substituted Pyridines: The synthesis of various other substituted pyridines, such as those with different amino, cyano, and halogen functionalities, has been described. google.comgoogle.comnih.govresearchgate.net
However, none of the retrieved sources explicitly detail a synthetic route to 2-Pyridinecarbonitrile, 5,6-diamino- . Without established synthetic precedents for this specific molecule, an analysis of regioselective and stereochemical considerations remains purely speculative and falls outside the scope of this scientifically rigorous article.
Further research and development in the field of pyridine chemistry may in the future lead to the successful synthesis of this compound, at which point a detailed discussion of the regioselectivity and stereochemistry of the synthetic pathways would be possible.
Reactivity Profiles and Mechanistic Investigations of 2 Pyridinecarbonitrile, 5,6 Diamino
Cycloaddition and Condensation Reactions Leading to Fused Heterocycles
The ortho-disposed amino groups at the C5 and C6 positions, in conjunction with the cyano group at the C2 position, serve as key synthons for building fused polycyclic aromatic systems. These reactions are fundamental in medicinal and materials chemistry for generating novel molecular scaffolds.
Pyrido[2,3-d]pyrimidine Ring System Construction
The construction of the pyrido[2,3-d]pyrimidine ring system from aminopyridinecarbonitrile precursors is a well-established synthetic route. This transformation typically involves the reaction of the o-diamino moiety with reagents containing a one-carbon unit, which cyclizes to form the fused pyrimidine (B1678525) ring.
Research has demonstrated that 6-aminopyridine-5-carbonitrile derivatives can be effectively cyclized to form pyrido[2,3-d]pyrimidines. For instance, the reaction of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with reagents like ethyl acetoacetate, acetic anhydride, formic acid, urea, and thiourea leads to the corresponding pyrido[2,3-d]pyrimidine derivatives. nih.gov The initial step often involves the formation of an intermediate amide or thioamide, which then undergoes intramolecular cyclization. nih.gov The reaction with formamide, for example, serves as a straightforward method for introducing the necessary one-carbon fragment to complete the pyrimidine ring. nih.gov
These syntheses can be carried out using various conditions, including conventional heating and microwave irradiation, with the latter often providing improved yields and shorter reaction times. researchgate.net The versatility of this approach allows for the introduction of diverse substituents onto the fused pyrimidine ring, enabling the generation of libraries of compounds for various applications. nih.govresearchgate.net
| Aminopyridine Precursor | Reagent | Product | Reference |
|---|---|---|---|
| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl acetoacetate | 5-Methyl-7-phenyl-2-propanone-3H-pyrido-[2,3-d]-pyrimidine-4-one | nih.gov |
| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Urea | 2-Amino-5-methyl-7-phenyl-3H-pyrido-[2,3-d]-pyrimidine-4-one | nih.gov |
| 2-Amino-3-cyanopyridine derivatives | Formamide | Substituted Pyrido[2,3-d]pyrimidines | nih.govresearchgate.net |
Pyrazolo- and Triazolo-Fused Pyridine (B92270) Derivatives
The vicinal diamino functionality of 2-Pyridinecarbonitrile, 5,6-diamino- is also ideally suited for the synthesis of pyrazolo- and triazolo-fused systems. The formation of a pyrazole ring fused to the pyridine core, creating a pyrazolo[3,4-b]pyridine, can be achieved by first converting one of the amino groups into a hydrazine (B178648). This hydrazino-pyridinecarbonitrile intermediate can then undergo intramolecular cyclization. For example, reaction of a 6-hydrazido-pyridinecarbonitrile with acetic acid results in intramolecular cyclization through the addition of the secondary amine of the hydrazide to the nitrile group, forming the pyrazolo[3,4-b]pyridine system. nih.gov
The synthesis of triazolo-fused pyridines often involves the reaction of the diamino precursor with a source of nitrous acid to form an intermediate azido group, which then cyclizes. Alternatively, the reaction of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with glyoxal under mild conditions has been shown to yield functionalized 1,2,4-triazolo[1,5-a]pyridines. sciforum.netmdpi.com This reaction proceeds via condensation to form a dihydropyrazine intermediate which then undergoes oxidative cyclization. The formation of the 1,2,3-triazole ring via diazotization of ortho-diamines is a known method for constructing such fused systems. nih.govresearchgate.net
| Precursor | Reagent(s) | Fused Ring System | Reference |
|---|---|---|---|
| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic Acid | Pyrazolo[3,4-b]pyridine | nih.gov |
| 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Glyoxal | Pyrido[1,2-b] researchgate.netnih.govtriazine | mdpi.com |
| 2,3-Diamino-furo[2,3-c]pyridines | NaNO₂ / Acid | Triazolo[4′,5′:4,5]furo[2,3-c]pyridine | nih.gov |
Selenopheno[2,3-b]pyridine and Related Chalcogen-Containing Fused Systems
The synthesis of fused heterocycles containing chalcogens, such as selenium, can be achieved from appropriately substituted pyridinecarbonitrile precursors. The construction of the selenopheno[2,3-b]pyridine system involves the cyclization of a precursor containing a selenium moiety adjacent to an amino group.
A key strategy involves the reaction of a pyridine derivative bearing a cyanomethylselenyl group ortho to an amino group. For instance, 4,6-diamino-2-[(cyanomethyl)seleno]pyridine-3-carbonitrile can be cyclized to form 3,4,6-triamino-2-cyanoselenopheno[2,3-b]pyridine. nih.gov This intramolecular cyclization is typically promoted by a base, such as triethylamine (TEA), and involves the nucleophilic attack of the amino group onto the nitrile of the cyanomethylselenyl substituent. nih.gov This methodology provides an efficient route to these selenium-containing fused systems, avoiding the use of more toxic selenium reagents. nih.gov Further functionalization of the resulting selenopheno[2,3-b]pyridine can be performed, such as through reactions with diazonium salts to produce selenoazo dyes. nih.gov
Naphthyridine Derivatives from Pyridinecarbonitrile Precursors
Naphthyridines, or pyridopyridines, are another class of fused heterocycles accessible from aminopyridinecarbonitrile precursors. The synthesis often involves the condensation of the aminopyridine with a three-carbon synthon to construct the second pyridine ring.
A notable example is the reaction of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with malononitrile. nih.gov This reaction leads to the formation of a 1,8-naphthyridine derivative. The mechanism likely involves an initial Knoevenagel condensation followed by an intramolecular cyclization and tautomerization to yield the aromatic naphthyridine core. This approach is part of a broader strategy for synthesizing naphthyridine frameworks from preformed pyridine rings. nih.gov The specific isomer of naphthyridine formed depends on the starting pyridine substrate and the cyclization strategy employed. nih.govdigitallibrary.co.in
Nucleophilic and Electrophilic Activation of 2-Pyridinecarbonitrile, 5,6-diamino-
The reactivity of 2-Pyridinecarbonitrile, 5,6-diamino- is governed by the interplay of its nucleophilic and electrophilic centers. The amino groups at the C5 and C6 positions are strongly nucleophilic and are the primary sites for reaction with electrophiles. The nitrogen of the nitrile group and the pyridine ring nitrogen are also potential nucleophilic sites. Conversely, the carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles, a key step in many of the cyclization reactions discussed previously.
The reaction of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, which are structurally related to the title compound, with electrophilic agents like ninhydrin and glyoxal highlights the nucleophilic character of the amino groups. mdpi.com In these reactions, the amino groups act as nucleophiles, attacking the carbonyl carbons of the electrophiles to initiate condensation and subsequent cyclization. mdpi.com
The activation of the pyridine ring itself can influence reactivity. Electron-donating amino groups enhance the nucleophilicity of the ring, making it more susceptible to electrophilic attack, although the primary reactivity is dominated by the amino groups themselves. The nitrile group acts as an electron-withdrawing group, deactivating the pyridine ring towards electrophilic substitution but activating the positions ortho and para to it for nucleophilic aromatic substitution, should a suitable leaving group be present.
Reaction Mechanism Elucidation for Complex Pyridinecarbonitrile Transformations
The transformations of 2-Pyridinecarbonitrile, 5,6-diamino- into fused heterocyclic systems proceed through a series of well-defined mechanistic steps, primarily involving nucleophilic addition, condensation, and cyclization.
For the formation of fused pyrimidines, the mechanism involves the initial acylation or condensation of one of the amino groups with a one-carbon electrophile (e.g., from formic acid or urea). This is followed by an intramolecular nucleophilic attack of the second amino group onto the newly formed carbonyl or imine functionality, leading to a dihydro-intermediate that subsequently aromatizes to the pyrido[2,3-d]pyrimidine product.
In the synthesis of pyrazolo[4,3-b]pyridines, a proposed mechanism involves a modified Japp–Klingemann reaction. nih.gov This pathway begins with the formation of a hydrazone, which then undergoes intramolecular nucleophilic aromatic substitution (SNAr) where the hydrazone anion displaces a suitable leaving group (like a nitro group) on the pyridine ring to form the fused pyrazole system. nih.gov
The formation of triazoles from vicinal diamines via diazotization involves the in-situ generation of a diazonium salt from one amino group, which is then attacked by the adjacent amino group to close the five-membered triazole ring. nih.govresearchgate.net An alternative mechanism for triazole formation involves a formal [3+2] cycloaddition followed by rearrangement. For example, the reaction of 3,3-diaminoacrylonitriles with heterocyclic azides is proposed to proceed via cycloaddition to form a triazoline intermediate, which then aromatizes and undergoes a Cornforth-type rearrangement to the final N-heteroaryl-1,2,3-triazole-4-carbimidamide product. beilstein-journals.org
The participation of the nitrile group in cycloaddition reactions, while rare for unactivated nitriles, can be a key step in certain formal [2+2+2] cycloaddition strategies for pyridine synthesis. In the context of the cyclizations of 2-Pyridinecarbonitrile, 5,6-diamino-, the nitrile group primarily acts as an electrophile, accepting a nucleophilic attack from a neighboring amino or hydrazino group to facilitate ring closure.
Biotransformation Processes Involving Pyridinecarbonitriles (General Academic Study)mdpi.com
The biotransformation of pyridinecarbonitriles, a class of compounds characterized by a pyridine ring substituted with a nitrile group, is a subject of academic interest due to the prevalence of the pyridine nucleus in various industrial chemicals and pharmaceuticals. While specific studies on the biotransformation of 2-Pyridinecarbonitrile, 5,6-diamino- are not extensively documented in publicly available research, a general understanding of the metabolic fate of this compound can be inferred from studies on related pyridine derivatives. The biotransformation processes are largely dependent on the enzymatic machinery of the organisms exposed to these compounds, primarily microorganisms and mammalian systems.
Microbial degradation is a key process in the environmental fate of pyridine compounds. wikipedia.org Numerous bacterial and fungal strains have been identified that can utilize pyridine and its derivatives as a source of carbon and nitrogen. nih.gov The degradation pathways typically involve initial enzymatic attacks on the pyridine ring, leading to its cleavage and subsequent mineralization. The nature and position of substituents on the pyridine ring significantly influence the rate and pathway of degradation. nih.gov Generally, pyridine derivatives with electron-withdrawing groups like carboxylic acids are more readily degraded than those with electron-donating groups like amino groups. nih.gov
Key enzymatic reactions in the microbial biotransformation of pyridine derivatives include:
Hydroxylation: Monooxygenases and dioxygenases are crucial enzymes that introduce hydroxyl groups onto the pyridine ring, a common initial step in aerobic degradation pathways. nih.gov This hydroxylation increases the reactivity of the ring, facilitating subsequent cleavage.
Ring Cleavage: Following hydroxylation, the pyridine ring is cleaved, often by dioxygenases, to form aliphatic intermediates that can then enter central metabolic pathways. asm.org A well-studied example is the pathway in Arthrobacter sp., which involves a direct oxidative cleavage of the pyridine ring without prior hydroxylation, mediated by a two-component flavin-dependent monooxygenase. asm.orgnih.gov
Nitrile Group Transformation: The nitrile group of pyridinecarbonitriles can undergo enzymatic hydrolysis. Nitrile hydratases are enzymes that can convert the nitrile group (-C≡N) into an amide group (-CONH₂). This has been observed in the industrial production of nicotinamide from 3-cyanopyridine using bacteria like Rhodococcus rhodochrous.
In the context of 2-Pyridinecarbonitrile, 5,6-diamino-, it is plausible that microbial biotransformation could proceed through several potential pathways. The presence of two amino groups might make the ring more resistant to initial oxidative attack compared to unsubstituted pyridine. However, enzymatic systems capable of metabolizing aminopyridines do exist. nih.gov The nitrile group could be a primary site for enzymatic transformation to the corresponding amide.
The following table summarizes some of the microorganisms and enzymes involved in the degradation of pyridine and its derivatives.
| Microorganism | Enzyme(s) | Transformation | Reference |
| Arthrobacter sp. | Flavin-dependent monooxygenase | Direct cleavage of the pyridine ring | asm.orgnih.gov |
| Bacillus sp. | Not specified | Metabolism of 2-picolinic acid | semanticscholar.org |
| Nocardia rhodochrous | Nitrile hydratase | Hydrolysis of pyridinecarbonitriles to carboxamides | semanticscholar.org |
| Phenylobacterium immobilis | Not specified | Degradation of aminopyrine | nih.gov |
In mammalian systems, the biotransformation of pyridine derivatives is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. These enzymes catalyze a range of oxidative reactions. For aminopyridines, metabolic pathways can include N-oxidation of the amino groups and hydroxylation of the pyridine ring. The resulting hydroxylated metabolites can then undergo further conjugation reactions (e.g., sulfation or glucuronidation) to facilitate their excretion.
The potential biotransformation pathways for a compound like 2-Pyridinecarbonitrile, 5,6-diamino- in a mammalian system could therefore involve:
Oxidation of the 5- and 6-amino groups.
Hydroxylation at available positions on the pyridine ring.
Enzymatic hydrolysis of the 2-carbonitrile group to a carboxamide.
It is important to note that these are postulated pathways based on the known metabolism of related compounds. Detailed mechanistic studies and identification of metabolites would be necessary to fully elucidate the biotransformation of 2-Pyridinecarbonitrile, 5,6-diamino-.
The table below outlines the key enzymes and potential transformations in mammalian systems.
| Enzyme Family | Type of Reaction | Potential Transformation of Pyridinecarbonitriles |
| Cytochrome P450 (CYP) | Oxidation | Hydroxylation of the pyridine ring, N-oxidation of amino groups |
| Hydrolases | Hydrolysis | Conversion of the nitrile group to a carboxamide |
| Transferases | Conjugation | Sulfation or glucuronidation of hydroxylated metabolites |
Structure Activity Relationships and Derivative Synthesis of 2 Pyridinecarbonitrile, 5,6 Diamino Analogs
Design and Synthesis of Substituted 2-Pyridinecarbonitrile, 5,6-diamino- Analogs
The design and synthesis of substituted 5,6-diamino-2-pyridinecarbonitrile analogs are pivotal for exploring their chemical space and potential applications. The synthetic routes to such compounds often involve multi-component reactions, which allow for the construction of the pyridine (B92270) ring with various substituents in a single step.
One common approach is the Guareschi-Thorpe reaction, which can be adapted for the synthesis of hydroxy cyanopyridines by condensing alkyl cyanoacetate (B8463686) or cyanoacetamide with 1,3-dicarbonyl compounds in the presence of an ammonium (B1175870) source. rsc.org Modifications of this method could potentially be used to introduce the diamino functionality. Another versatile method is the one-pot, three-component coupling reaction, which has been successfully employed to generate libraries of pyridine dicarbonitriles. acs.org Such a strategy could involve the reaction of an appropriate aldehyde, malononitrile, and a source of the diaminoethylene fragment.
The synthesis of diaminopyridine derivatives can also be achieved through various other routes. For instance, 2,6-diaminopyridine (B39239) can be prepared via the Chichibabin reaction of pyridine with sodium amide. google.com Substituted versions of this reaction could be explored to introduce the nitrile group. Additionally, processes for preparing pyridine-2,6-diamines from 3-hydroxy pentane (B18724) 1,5-dinitrile have been developed, which could be adapted to produce the desired scaffold. google.com The synthesis of related 2,4-diamino-6-alkylpyrimidines has also been reported, providing further synthetic insights. nih.gov
A general overview of synthetic strategies that could be adapted for the synthesis of 2-Pyridinecarbonitrile, 5,6-diamino- analogs is presented in the table below.
| Synthetic Strategy | Key Reactants | Potential for Analog Synthesis | Reference |
| Multi-component Reactions | Aldehydes, malononitrile, guanidine (B92328) hydrochloride | High, allows for diverse substituents on the pyridine ring. | researchgate.net |
| Guareschi-Thorpe Reaction | Alkyl cyanoacetate, 1,3-dicarbonyls, ammonium source | Applicable for creating a substituted hydroxypyridine core, which would require further functionalization. | rsc.org |
| One-pot, two-step synthesis | Aldehyde, malononitrile, N-substituted 2-cyanoacetamides | Efficient method for producing libraries of related pyridone derivatives. | nih.gov |
| Chichibabin Reaction | Pyridine, sodium amide | Can be used to introduce amino groups onto the pyridine ring. | google.com |
| Ring closure of dinitriles | 3-hydroxy pentane 1,5-dinitrile, ammonia (B1221849) or amines | A direct route to the 2,6-diaminopyridine core. | google.com |
Impact of Substituent Effects on Reactivity and Electronic Properties of Pyridinecarbonitriles
The reactivity and electronic properties of the 2-pyridinecarbonitrile, 5,6-diamino- scaffold are profoundly influenced by the interplay of the electron-donating amino groups and the electron-withdrawing cyano group. The pyridine ring itself is electron-deficient compared to benzene, and the substituents further modulate this characteristic.
The two amino groups at positions 5 and 6 are strong electron-donating groups through resonance (+M effect) and electron-withdrawing through induction (-I effect), with the resonance effect typically dominating. This increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the amino groups. Conversely, the cyano group at position 2 is a potent electron-withdrawing group through both resonance (-M effect) and induction (-I effect), which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.
The combined effect of these substituents makes the electronic landscape of the molecule complex. The amino groups will activate the ring, while the cyano group will deactivate it. The precise reactivity at each position will depend on the balance of these competing effects. For instance, the presence of the amino groups would likely direct electrophilic substitution to the 3- and 4-positions. The reactivity of the nitrile group itself, for example towards hydrolysis or reduction, will also be influenced by the electron-donating nature of the amino groups.
A qualitative summary of the electronic effects of these substituents is provided in the table below.
| Substituent | Position | Inductive Effect (-I) | Mesomeric/Resonance Effect (+M/-M) | Overall Effect on Ring Electron Density |
| Cyano | 2 | Strong | Strong (-M) | Strongly Decreasing |
| Amino | 5 | Moderate | Strong (+M) | Strongly Increasing |
| Amino | 6 | Moderate | Strong (+M) | Strongly Increasing |
Combinatorial Approaches to Pyridinecarbonitrile Libraries
Combinatorial chemistry offers a powerful set of tools for the rapid synthesis and screening of large libraries of compounds, and these approaches are well-suited for the exploration of 2-pyridinecarbonitrile, 5,6-diamino- analogs. nih.gov The generation of pyridine-based libraries has been a subject of significant interest, with various methods being developed to efficiently create a multitude of derivatives. nih.govacs.org
One successful strategy involves the use of automated microreactor systems for the sequential synthesis of analogs. researchgate.net This allows for precise control over reaction conditions and the ability to quickly generate a library of related compounds for screening. Solid-phase synthesis is another key technique, where the pyridine core or a precursor is attached to a solid support, and various building blocks are added in a stepwise fashion to create a diverse library.
The design of these libraries is often aided by computational methods. For example, virtual libraries can be generated and docked against a biological target to prioritize the synthesis of compounds with the highest predicted activity. acs.org This approach was used in the development of a library of pyridine dicarbonitriles as potential therapeutics. acs.org
Key aspects of combinatorial approaches to pyridine libraries are summarized below.
| Combinatorial Technique | Description | Advantages | References |
| Positional Scanning Libraries (PSL) | A method where a series of mixtures is created, with each mixture having a specific position in the molecule held constant while all other positions are varied. | Allows for the rapid screening of a large chemical space to identify key structural features for activity. | nih.gov |
| Automated Microreactor Synthesis | Utilizes microfluidic chips to perform reactions in a continuous flow, automated manner. | High throughput, precise control over reaction parameters, and minimal waste. | researchgate.net |
| Solid-Phase Synthesis | The synthesis of compounds on a solid support, allowing for easy purification and the use of excess reagents. | Simplifies purification and allows for the automation of the synthetic process. | acs.org |
| Virtual Library Design | The use of computational methods to design and evaluate libraries of compounds before their synthesis. | Focuses synthetic efforts on compounds with a higher probability of being active, saving time and resources. | acs.org |
By leveraging these combinatorial strategies, researchers can efficiently generate and screen large numbers of 2-pyridinecarbonitrile, 5,6-diamino- analogs, accelerating the discovery of new compounds with desired properties.
Advanced Spectroscopic and Structural Characterization Methodologies for 2 Pyridinecarbonitrile, 5,6 Diamino and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. youtube.com It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), and their connectivity. youtube.comyoutube.com
For 2-Pyridinecarbonitrile, 5,6-diamino-, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the two amino groups. The pyridine (B92270) ring contains two remaining protons at positions 3 and 4, which would likely appear as doublets due to coupling with each other. The two amino groups at positions 5 and 6 are in different chemical environments and would therefore be expected to produce two separate signals, likely appearing as broad singlets. The exact chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electron-donating nature of the amino groups. Based on data from related aminopyridine and cyanopyridine compounds, predicted chemical shifts can be estimated. chemicalbook.comchemicalbook.comchemicalbook.com
The ¹³C NMR spectrum would complement the proton data by showing signals for each of the six unique carbon atoms in the molecule (five in the pyridine ring and one in the nitrile group). The chemical shifts of these carbons provide further confirmation of the molecular skeleton and the positions of the substituents.
Predicted ¹H and ¹³C NMR Data for 2-Pyridinecarbonitrile, 5,6-diamino- Note: These are estimated values based on known substituent effects and data from analogous compounds.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | H-3 | 7.0 - 7.5 | Doublet (d) | Influenced by adjacent N and C4-H. |
| ¹H | H-4 | 7.6 - 8.0 | Doublet (d) | Shifted downfield relative to H-3. |
| ¹H | 5-NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | Chemical shift is solvent-dependent. |
| ¹H | 6-NH₂ | 6.5 - 7.5 | Broad Singlet (br s) | Non-equivalent to 5-NH₂. |
| ¹³C | C-2 | 115 - 120 | Singlet | Carbon bearing the nitrile group. |
| ¹³C | C-3 | 110 - 120 | Singlet | |
| ¹³C | C-4 | 135 - 145 | Singlet | |
| ¹³C | C-5 | 140 - 150 | Singlet | Carbon bearing an amino group. |
| ¹³C | C-6 | 150 - 160 | Singlet | Carbon bearing an amino group. |
| ¹³C | -C≡N | 117 - 125 | Singlet | Characteristic nitrile carbon signal. |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is indispensable for identifying the functional groups present in a molecule. tsijournals.com These techniques measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its molecular environment. cdnsciencepub.com
For 2-Pyridinecarbonitrile, 5,6-diamino-, the spectra would be dominated by features corresponding to the amino (-NH₂) groups, the nitrile (-C≡N) group, and the pyridine ring itself.
Amino (-NH₂) Vibrations : Primary aromatic amines typically show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. tsijournals.com Other characteristic vibrations include the NH₂ scissoring (bending) mode around 1600-1650 cm⁻¹ and wagging/twisting modes at lower frequencies. tsijournals.com
Nitrile (-C≡N) Vibration : The nitrile group gives rise to a sharp, intense absorption band in the 2220-2260 cm⁻¹ region of the IR spectrum. This peak is highly characteristic and provides clear evidence for the presence of the carbonitrile functionality.
Pyridine Ring Vibrations : The aromatic pyridine ring exhibits a series of characteristic C=C and C=N stretching vibrations, typically in the 1400-1620 cm⁻¹ range. researchgate.net C-H bending vibrations also appear at lower wavenumbers.
Characteristic Vibrational Frequencies for 2-Pyridinecarbonitrile, 5,6-diamino-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | FTIR, Raman |
| Amino (-NH₂) | Scissoring (δNH₂) | 1600 - 1650 | FTIR, Raman |
| Amino (-NH₂) | C-N Stretch | 1260 - 1330 | FTIR, Raman |
| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | FTIR, Raman |
| Pyridine Ring | C=C, C=N Stretches | 1400 - 1620 | FTIR, Raman |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Studies
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition. nih.gov High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can measure mass with exceptional accuracy (sub-ppm), which is crucial for unambiguously confirming the molecular formula. nih.govresearchgate.net
For 2-Pyridinecarbonitrile, 5,6-diamino-, the molecular formula is C₆H₆N₄, with a calculated monoisotopic mass of approximately 134.0592 Da. HRMS analysis would provide an experimental mass value extremely close to this theoretical value, confirming the elemental composition.
Furthermore, MS/MS fragmentation studies, where the molecular ion is isolated and fragmented, can provide valuable structural information. Common fragmentation pathways for pyridine derivatives include the loss of small, stable molecules like HCN. For the title compound, characteristic fragmentation would likely involve the loss of the cyano group, ammonia (B1221849) from the amino groups, or ring fragmentation.
Mass Spectrometry Data for 2-Pyridinecarbonitrile, 5,6-diamino-
| Parameter | Value | Method | Significance |
|---|---|---|---|
| Molecular Formula | C₆H₆N₄ | - | Defines the elemental composition. |
| Monoisotopic Mass | 134.0592 Da | Calculation | Theoretical exact mass for HRMS confirmation. |
| Molecular Ion [M+H]⁺ | m/z 135.0670 | ESI-HRMS | Confirms molecular weight and formula. |
| Key Fragments | [M-NH₃]⁺, [M-CN]⁺, [M-HCN]⁺ | MS/MS | Provides clues to the molecular structure. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in its solid, crystalline form. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom in the crystal lattice. ornl.gov This yields a wealth of structural information, including exact bond lengths, bond angles, and torsional angles.
An X-ray crystal structure analysis of 2-Pyridinecarbonitrile, 5,6-diamino- would provide unequivocal proof of its atomic connectivity. It would also reveal crucial details about its conformation and intermolecular interactions. Given the presence of two amino groups and the nitrogen atoms of the pyridine ring and nitrile group, extensive intermolecular hydrogen bonding would be expected to play a major role in the crystal packing. The analysis of these non-covalent interactions is critical for understanding the material's solid-state properties. While a specific structure for the title compound is not publicly available, the data that would be generated from such an analysis is well-defined. d-nb.infonih.gov
Information Obtained from X-ray Crystallography
| Parameter | Description |
|---|---|
| Crystal System | The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |
| Bond Lengths | The precise distance between bonded atoms (e.g., C-C, C-N, N-H). |
| Bond Angles | The angle formed by three connected atoms (e.g., C-C-N). |
| Hydrogen Bonding | Details of intermolecular hydrogen bond donors, acceptors, distances, and angles. |
| Crystal Packing | The arrangement of molecules relative to each other in the crystal lattice. |
Computational Chemistry and Theoretical Modeling of 2 Pyridinecarbonitrile, 5,6 Diamino
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics of a molecule. For 2-Pyridinecarbonitrile, 5,6-diamino-, these calculations would reveal key reactivity descriptors.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
The Molecular Electrostatic Potential (MEP) map is another vital output of quantum chemical calculations. It illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic centers) and electron-poor regions (electrophilic centers). For 2-Pyridinecarbonitrile, 5,6-diamino-, the amino groups would be expected to be electron-rich, while the nitrile group and the pyridine (B92270) ring nitrogen would likely be electron-deficient.
A hypothetical data table for such calculations might look like this:
| Parameter | Calculated Value (Arbitrary Units) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
| Dipole Moment | - |
Note: Specific values are not provided due to the absence of published data.
Molecular Dynamics Simulations for Conformational and Interaction Analysis
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational landscape of 2-Pyridinecarbonitrile, 5,6-diamino-, revealing its preferred shapes and the flexibility of its substituent groups. By simulating the molecule in different environments (e.g., in a solvent or near a surface), MD can also elucidate how it interacts with its surroundings. This is particularly useful for understanding its behavior in solution or its potential to bind to other molecules.
Prediction of Spectroscopic Signatures and Reaction Pathways
Computational methods can predict various spectroscopic properties, such as infrared (IR) and UV-Visible spectra. nist.govnist.gov These theoretical spectra can be compared with experimental data to confirm the molecule's structure. Furthermore, computational chemistry can be used to model potential reaction pathways, identifying transition states and calculating activation energies. This information is invaluable for understanding the reactivity of 2-Pyridinecarbonitrile, 5,6-diamino- and for designing synthetic routes.
Elucidation of Adsorption Mechanisms in Materials Contexts via Computational Methods
The interaction of 2-Pyridinecarbonitrile, 5,6-diamino- with material surfaces can be investigated using computational methods. By modeling the adsorption of the molecule onto a surface (e.g., a metal or a polymer), researchers can determine the most stable adsorption geometries and calculate the binding energies. These studies are crucial for applications such as surface functionalization, sensor development, and catalysis, where the interaction between a molecule and a material is key.
Applications and Emerging Research Directions in Materials Science and Industrial Chemistry for 2 Pyridinecarbonitrile, 5,6 Diamino
Utilization as Precursors for Functional Organic Materials
The strategic placement of amino and nitrile functional groups on the pyridine (B92270) scaffold makes 5,6-diamino-2-pyridinecarbonitrile a valuable building block for a range of functional organic materials. The ortho-diamine group, in particular, is a key precursor for the formation of fused heterocyclic systems, which can be integrated into larger, high-performance structures.
The primary utility of 5,6-diamino-2-pyridinecarbonitrile in polymer synthesis stems from the reactivity of its adjacent amino groups. This ortho-diamine functionality is a classic precursor for condensation reactions with dicarbonyl compounds (such as diketones or derivatives of dicarboxylic acids) to form fused six-membered heterocyclic rings. This reaction is fundamental to creating polymers with exceptional thermal stability and specific electronic properties.
For instance, reaction with appropriate diketones can yield polypyridopyrazines, a class of polymers known for their high thermal and oxidative stability. The pyridine and pyrazine (B50134) rings in the polymer backbone contribute to a rigid-rod structure with a high degree of π-conjugation, which is desirable for advanced materials applications. The nitrile group can be retained in the final polymer for further functionalization or can be hydrolyzed to a carboxylic acid to improve solubility or provide additional reactive sites.
Table 1: Potential Polymer Architectures from 2-Pyridinecarbonitrile, 5,6-diamino-
| Reactant Type | Resulting Fused Ring | Polymer Class | Key Properties |
|---|---|---|---|
| Aromatic Dicarboxylic Acids | Imidazole (B134444) | Poly(pyridobenzimidazole) | High thermal stability, chemical resistance |
| Aromatic Diketones | Pyrazine | Poly(pyridopyrazine) / Poly(quinoxaline) | Thermal stability, π-conjugation, electronic activity |
The fused heterocyclic systems derived from 5,6-diamino-2-pyridinecarbonitrile are of significant interest for optoelectronic applications. The formation of extended π-conjugated systems is a critical design feature for organic semiconductors, which are the active components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
The incorporation of nitrogen-containing heterocycles, such as the pyridopyrazine units described above, into a polymer backbone can modulate the material's electronic properties, including its electron affinity and charge transport characteristics. The electron-withdrawing nature of the pyridine and pyrazine rings can lead to materials with good electron-transporting (n-type) capabilities, which are essential for efficient OLEDs and other electronic devices. While direct studies on polymers from 5,6-diamino-2-pyridinecarbonitrile are limited, the established use of related ortho-diaminoheterocycles as precursors for photovoltaic materials highlights its significant potential in this area.
Coordination Chemistry of Pyridinecarbonitrile Ligands
Pyridinecarbonitriles (pyCN), also known as cyanopyridines, are recognized as promising building blocks for constructing coordination compounds and networks mdpi.com. These ligands are versatile due to the presence of at least two different N-donor atoms (the pyridine nitrogen and the cyano-group nitrogen), which allows for multiple coordination modes mdpi.com. The 5,6-diamino- derivative introduces additional donor sites, further expanding its coordination possibilities.
The 2-Pyridinecarbonitrile, 5,6-diamino- molecule possesses four potential nitrogen donor sites: the pyridine ring nitrogen (N1), the two amino nitrogens (N5 and N6), and the nitrile nitrogen. This multidentate character allows it to function as a versatile ligand in coordination chemistry.
Ligand Design Principles:
Chelation: The ortho-diamine groups (N5, N6) along with the pyridine ring nitrogen (N1) can potentially act as a tridentate "pincer" ligand, binding to a single metal center to form stable five-membered chelate rings.
Bridging: The molecule can bridge multiple metal centers. For example, the pyridine nitrogen and the nitrile nitrogen could coordinate to different metals, or the amino groups could bridge metal ions, leading to the formation of polynuclear complexes or extended networks mdpi.com.
Monodentate Coordination: Under certain conditions, it may coordinate through only one of its donor sites, typically the most basic pyridine nitrogen.
Studies on related 2-amino-3-cyanopyridine derivatives show they can act as bidentate ligands, coordinating to metal ions through both the amino and cyano nitrogen atoms to form octahedral complexes ekb.eg. In contrast, research on 5,5'-diamino-2,2'-bipyridine has shown that the amino groups may not directly coordinate to the metal but instead participate in hydrogen bonding that directs the supramolecular structure cmu.edu. For 5,6-diamino-2-pyridinecarbonitrile, the specific coordination mode will depend on factors such as the metal ion's size and electronic properties, the reaction conditions, and the presence of competing ligands.
The ability of 5,6-diamino-2-pyridinecarbonitrile to act as a multidentate or bridging ligand makes it an excellent candidate for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) nih.govmdpi.commdpi.com. CPs are extended structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers).
By connecting metal centers, this ligand can facilitate the formation of 1D, 2D, or 3D networks mdpi.commdpi.com. The resulting materials can exhibit interesting properties relevant to catalysis, gas storage, and sensing mdpi.com. The uncoordinated nitrile or amino groups within such a framework could be used for post-synthetic modification, allowing for the tuning of the network's properties. The combination of carboxylates and diamines as ligands has been shown to provide a pathway for synthesizing CPs with unique structural and functional characteristics mdpi.com.
Role in Electrochemical and Corrosion Science Research
Organic compounds containing nitrogen, sulfur, and oxygen heteroatoms, particularly those with aromatic rings, are widely studied as corrosion inhibitors for metals in aggressive environments ui.ac.idmdpi.com. Pyridine and its derivatives are well-known for their effectiveness in this regard ui.ac.id. The inhibitive action occurs via the adsorption of the organic molecule onto the metal surface, forming a protective barrier that slows down both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions ui.ac.idmdpi.com.
The 2-Pyridinecarbonitrile, 5,6-diamino- molecule is a highly promising candidate for corrosion inhibition due to its molecular structure.
Key Features for Corrosion Inhibition:
Multiple Adsorption Sites: The molecule contains four nitrogen atoms, each with a lone pair of electrons that can coordinate with vacant d-orbitals of metal atoms on the surface.
π-Electron System: The aromatic pyridine ring possesses a delocalized π-electron system that can interact with the metal surface.
Surface Coverage: The planar structure of the pyridine ring facilitates efficient packing and high surface coverage, forming a dense protective film ui.ac.id.
The adsorption process can be either physisorption (electrostatic interaction) or chemisorption (covalent bond formation between heteroatoms and the metal surface) mdpi.com. The presence of multiple amino groups is expected to significantly enhance the adsorption tendency and, therefore, the inhibition efficiency compared to simpler pyridine derivatives. Theoretical studies on related molecules have confirmed that N atoms form stable N-metal bonds on surfaces, anchoring the protective film mdpi.comosti.gov. The synergistic effect of the pyridine ring and the multiple amino and nitrile groups makes 5,6-diamino-2-pyridinecarbonitrile a compelling subject for future research in the development of high-efficiency corrosion inhibitors.
Investigation of Surface Adsorption Phenomena on Metal Substrates
The presence of nitrogen atoms in the pyridine ring and amino groups, as well as the nitrogen atom of the nitrile group, suggests that 2-Pyridinecarbonitrile, 5,6-diamino- has the potential to act as an effective corrosion inhibitor for various metals and alloys. Organic molecules containing heteroatoms such as nitrogen, oxygen, and sulfur are known to inhibit corrosion by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond.
The multiple nitrogen atoms in 2-Pyridinecarbonitrile, 5,6-diamino- can act as active centers for adsorption on metal surfaces. The lone pair of electrons on the nitrogen atoms can facilitate strong adsorption onto the metal surface, effectively blocking the active sites for corrosion. The aromatic pyridine ring can further enhance this protective effect by lying flat on the metal surface, covering a larger surface area.
While specific studies on the surface adsorption of 2-Pyridinecarbonitrile, 5,6-diamino- on metal substrates are not widely reported, research on similar aromatic amines and nitrogen-containing heterocyclic compounds provides a strong basis for its potential application as a corrosion inhibitor. mdpi.commdpi.com The effectiveness of such inhibitors is typically evaluated through various electrochemical techniques.
Electrochemical Characterization Techniques (e.g., EIS, Potentiodynamic Polarization)
To evaluate the potential of 2-Pyridinecarbonitrile, 5,6-diamino- as a corrosion inhibitor, electrochemical methods such as Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization are indispensable. researchgate.netabechem.com
Potentiodynamic Polarization: This technique involves changing the potential of the metal and measuring the resulting current. The data is plotted as a Tafel plot (log of current density vs. potential). From these plots, key parameters like corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes can be determined. A decrease in icorr in the presence of the inhibitor indicates a reduction in the corrosion rate. The shift in Ecorr can suggest whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. For a compound like 2-Pyridinecarbonitrile, 5,6-diamino-, it would be expected to function as a mixed-type inhibitor, affecting both the anodic metal dissolution and the cathodic hydrogen evolution reactions. researchgate.netresearchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the metal/solution interface. researchgate.netmdpi.com By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. The data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor signifies the formation of a protective layer on the metal surface, leading to a higher inhibition efficiency. The double-layer capacitance (Cdl) typically decreases as the inhibitor molecules adsorb on the surface, displacing water molecules.
A hypothetical data table illustrating the kind of results expected from such studies on a metal like mild steel in an acidic medium is presented below.
Table 1: Hypothetical Electrochemical Polarization and EIS Data for Mild Steel in 1 M HCl with and without an Inhibitor
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) | Rct (Ω cm²) | Cdl (µF/cm²) |
|---|---|---|---|---|---|
| 0 | -450 | 1000 | - | 50 | 150 |
| 0.001 | -430 | 150 | 85.0 | 350 | 80 |
| 0.005 | -425 | 80 | 92.0 | 650 | 65 |
| 0.01 | -420 | 50 | 95.0 | 1200 | 50 |
Intermediates in the Synthesis of Non-Medical Industrial Chemicals
The presence of two primary amino groups and a nitrile group makes 2-Pyridinecarbonitrile, 5,6-diamino- a valuable intermediate in the synthesis of various non-medical industrial chemicals, including polymers and dyes.
The diamino functionality allows it to act as a monomer in polycondensation reactions. For instance, it can be reacted with diacyl chlorides or dicarboxylic acids to form polyamides. nih.govnih.govresearchgate.netresearchgate.net The resulting polyamides would incorporate the pyridine and nitrile moieties into the polymer backbone, which could impart unique properties such as enhanced thermal stability, specific solubility characteristics, and the ability to coordinate with metal ions. The general reaction for the formation of a polyamide from a diamine and a diacyl chloride is shown below:
n H₂N-R-NH₂ + n ClOC-R'-COCl → [-HN-R-NHOC-R'-CO-]n + 2n HCl
In this reaction, R would represent the 2-cyanopyridine-5,6-diyl group.
Furthermore, the aromatic diamine structure of 2-Pyridinecarbonitrile, 5,6-diamino- makes it a suitable precursor for the synthesis of azo dyes. Azo dyes are a large class of synthetic organic dyes characterized by the presence of an azo group (-N=N-). unb.casphinxsai.comnih.govnih.govcuhk.edu.hk The synthesis typically involves a two-step process: diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component.
In the case of 2-Pyridinecarbonitrile, 5,6-diamino-, one of the amino groups can be diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This reactive diazonium salt can then be coupled with an electron-rich aromatic compound, such as a phenol or an aniline derivative, to produce a highly colored azo dye. The remaining amino and nitrile groups on the pyridine ring would act as powerful auxochromes and chromophores, influencing the color and properties of the final dye.
Future Perspectives and Unresolved Challenges in 2 Pyridinecarbonitrile, 5,6 Diamino Research
Development of Highly Efficient and Selective Synthetic Routes
The synthesis of 2-Pyridinecarbonitrile, 5,6-diamino- is a critical first step in its utilization. Current methodologies, while effective, present opportunities for improvement in efficiency, selectivity, and sustainability. A significant challenge lies in developing synthetic pathways that offer high yields and purity while minimizing the use of hazardous reagents and complex purification procedures.
Future research will likely focus on the application of green chemistry principles to the synthesis of pyridine (B92270) derivatives. acs.orgnih.govrasayanjournal.co.inresearchgate.netacs.org This includes the use of environmentally benign solvents, catalytic systems to replace stoichiometric reagents, and the development of one-pot or multicomponent reactions to reduce waste and improve atom economy. nih.govacs.org Microwave-assisted synthesis has emerged as a promising technique, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.govacs.org The development of robust and recyclable catalysts is another key area of investigation, aiming to make the synthesis more cost-effective and environmentally friendly. acs.org
| Synthetic Approach | Potential Advantages | Key Challenges |
| Catalytic Methods | Higher efficiency, selectivity, and reduced waste. | Catalyst cost, stability, and recyclability. |
| Microwave-Assisted Synthesis | Shorter reaction times and increased yields. nih.govacs.org | Scalability and equipment costs. |
| Multicomponent Reactions | Improved atom economy and reduced workup steps. nih.govacs.org | Optimization of reaction conditions for complex molecules. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup costs and optimization of flow parameters. |
Exploration of Novel Reactivity and Unconventional Transformations
The unique arrangement of two amino groups and a nitrile group on the pyridine ring of 2-Pyridinecarbonitrile, 5,6-diamino- offers a rich landscape for chemical transformations. While its use as a precursor for fused heterocyclic systems like pyrido[2,3-b]pyrazines is well-established, there is considerable scope for exploring novel and unconventional reactivity.
A key area of future research is the selective functionalization of the pyridine ring and its substituents. For instance, recent breakthroughs in the meta-C-H functionalization of pyridines could open up new avenues for modifying the core structure of 2-Pyridinecarbonitrile, 5,6-diamino-, allowing for the introduction of a wide range of functional groups. innovations-report.com Another intriguing possibility is the exploration of nitrogen-to-carbon skeletal editing, a transformative approach that could enable the conversion of the pyridine scaffold into other aromatic systems. rsc.org
Furthermore, the reactivity of the diamino groups can be modulated, for example, by controlling the extent of salt formation, which has been shown to influence the reactivity of other diamino pyridine-based compounds. acs.org This could allow for pH-based control over subsequent reactions. The development of new polymerization methodologies beyond traditional polycondensation reactions could also lead to novel polymer architectures with unique properties.
Rational Design of Materials with Tailored Properties
2-Pyridinecarbonitrile, 5,6-diamino- is a valuable monomer for the synthesis of high-performance polymers and functional materials. Its rigid structure and the presence of multiple hydrogen-bonding sites can impart desirable thermal and mechanical properties to polymers. The future in this area lies in the rational design of materials where the specific chemical features of the monomer are leveraged to achieve tailored properties.
For instance, in the realm of electrochromic polymers, the strategic placement of electroactive nitrogen centers within the polymer backbone is crucial for achieving high stability and performance. acs.org The diamino functionality of 2-Pyridinecarbonitrile, 5,6-diamino- makes it an ideal candidate for incorporation into such systems. Similarly, its use as a ligand in metal-organic frameworks (MOFs) or coordination polymers could lead to materials with interesting catalytic, sensing, or gas storage properties. The design of ligands with specific geometries and electronic properties is key to controlling the structure and function of these materials. acs.org
A significant challenge in the development of polymer nanocomposites is achieving a uniform dispersion of nanoparticles within the polymer matrix. mdpi.com The functional groups on 2-Pyridinecarbonitrile, 5,6-diamino- could be exploited to improve the interface between the polymer and inorganic nanoparticles, leading to enhanced material properties. Future work will focus on establishing clear structure-property relationships to guide the design of next-generation materials.
| Material Class | Desired Properties | Role of 2-Pyridinecarbonitrile, 5,6-diamino- |
| High-Performance Polymers | Thermal stability, mechanical strength, processability. | Rigid monomer, hydrogen bonding sites. |
| Electrochromic Materials | High stability, fast switching times, distinct color changes. acs.org | Electroactive nitrogen centers. acs.org |
| Metal-Organic Frameworks | Porosity, catalytic activity, sensing capabilities. | Ligand with specific coordination sites. |
| Polymer Nanocomposites | Enhanced mechanical and thermal properties. mdpi.com | Improved interfacial compatibility with nanoparticles. mdpi.com |
Advanced Computational Methodologies for Predictive Chemical Science
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules and materials, thereby accelerating the design and discovery process. In the context of 2-Pyridinecarbonitrile, 5,6-diamino-, advanced computational methodologies can provide valuable insights that are difficult to obtain through experiments alone.
Future research will increasingly rely on techniques like Density Functional Theory (DFT) to predict the geometric and electronic structure of the monomer and its derivatives. This can help in understanding its reactivity and in designing molecules with specific electronic properties for applications in organic electronics. acs.org Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of polymers derived from 2-Pyridinecarbonitrile, 5,6-diamino- and to predict their bulk properties.
A significant challenge is the accurate prediction of the properties of complex systems, such as polymer nanocomposites or self-assembled supramolecular structures. The development of multiscale modeling approaches that combine different levels of theory will be crucial for tackling these challenges. By providing a deeper understanding of structure-property relationships at the molecular level, computational chemistry will play an increasingly important role in the rational design of new materials based on 2-Pyridinecarbonitrile, 5,6-diamino-.
Sustainability and Environmental Impact in Large-Scale Chemical Production
As with any chemical compound, the large-scale production of 2-Pyridinecarbonitrile, 5,6-diamino- raises important questions about sustainability and environmental impact. A key future challenge is to develop manufacturing processes that are not only economically viable but also environmentally responsible. This involves a holistic assessment of the entire lifecycle of the chemical, from the sourcing of raw materials to the disposal of waste.
The principles of green chemistry provide a framework for addressing these challenges. rasayanjournal.co.in This includes minimizing the generation of hazardous waste, using renewable feedstocks, and designing energy-efficient processes. rasayanjournal.co.in The selection of the "least hazardous monomer" is a crucial consideration in the development of new polymers to minimize risks to human health and the environment. researchgate.net
Future research will need to focus on developing greener synthetic routes that avoid the use of toxic solvents and reagents. acs.orgnih.govresearchgate.netacs.org Life cycle assessment (LCA) will be an important tool for quantifying the environmental footprint of different production methods and for identifying areas for improvement. Ultimately, the long-term success of 2-Pyridinecarbonitrile, 5,6-diamino- as a key chemical intermediate will depend on the ability to produce it in a sustainable and environmentally friendly manner. The development of effective recycling strategies for polymers and materials derived from this compound will also be a critical aspect of a circular economy approach. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5,6-diamino-2-pyridinecarbonitrile, and what are the key intermediates involved?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted pyridine precursors. For example, aminomethylation of pyridinecarbonitrile derivatives can introduce amino groups at the 5- and 6-positions. A reflux-based approach using chloroacetic acid, aromatic aldehydes, and sodium acetate in acetic anhydride/acetic acid mixtures has been effective for structurally similar carbonitriles (e.g., yields of 68% reported for analogous compounds) . Key intermediates include thiouracil derivatives and anthranilic acid, which undergo cyclization under basic conditions to form fused pyridine-carbonitrile frameworks .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of 5,6-diamino-2-pyridinecarbonitrile?
- Methodological Answer :
- IR Spectroscopy : The nitrile (CN) stretch appears near 2,219–2,220 cm⁻¹, while NH₂ groups show broad peaks at ~3,400–3,200 cm⁻¹ .
- NMR : -NMR reveals aromatic proton environments (e.g., singlet peaks for =CH groups at δ 7.94–8.01 ppm in DMSO-d₆). -NMR identifies nitrile carbons at ~116–117 ppm and aromatic carbons at 127–154 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386–403 for related compounds) confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reaction yields when synthesizing 5,6-diamino-2-pyridinecarbonitrile under varying conditions?
- Methodological Answer : Contradictions in yields (e.g., 57–68% in similar syntheses ) often stem from differences in reaction parameters:
- Catalyst Selection : Sodium acetate vs. ethoxide affects cyclization efficiency.
- Solvent Systems : Acetic anhydride/acetic acid mixtures versus ethanol influence intermediate stability.
- Temperature Control : Reflux duration (2–12 hours) impacts byproduct formation.
- Resolution Strategy : Systematic optimization via Design of Experiments (DoE) can isolate critical variables .
Q. What strategies are employed to enhance the solubility and stability of 5,6-diamino-2-pyridinecarbonitrile in aqueous systems for biological studies?
- Methodological Answer :
- Derivatization : Introducing hydrophilic groups (e.g., sulfonamide or benzoyl derivatives) improves aqueous solubility .
- pH Adjustment : The compound’s amino groups protonate in acidic media, enhancing solubility.
- Co-solvents : Dimethyl sulfoxide (DMSO) or ethanol (≤10% v/v) stabilizes the nitrile group while maintaining biocompatibility .
Q. In corrosion inhibition studies, how does the presence of the amino and nitrile groups in 5,6-diamino-2-pyridinecarbonitrile influence its adsorption behavior on metal surfaces?
- Methodological Answer :
- Adsorption Mechanism : The amino groups act as electron donors, forming coordinate bonds with metal surfaces, while the nitrile group contributes to hydrophobicity, reducing corrosive ion penetration. Electrochemical impedance spectroscopy (EIS) and polarization curves show inhibition efficiencies >80% for related pyridinecarbonitriles in HCl media .
- Experimental Design : Surface analysis (e.g., AFM or SEM) post-exposure quantifies adsorbed layers, complemented by quantum chemical calculations to map electron density distributions .
Environmental and Safety Considerations
Q. How can researchers assess the environmental impact of 5,6-diamino-2-pyridinecarbonitrile, particularly its biodegradation and mobility in soil?
- Methodological Answer :
- Biodegradation : Anaerobic sediment slurry assays (e.g., Tansui River sediment) measure pseudo-first-order rate constants (k ≈ 1.01/day) and half-lives (t₁/₂ ≈ 16.5 hours) under anoxic conditions .
- Mobility : Estimated log Kow (0.45) and Koc (42) suggest high soil mobility. Column leaching experiments validate transport potential in loam or sandy soils .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
